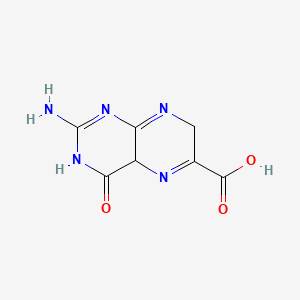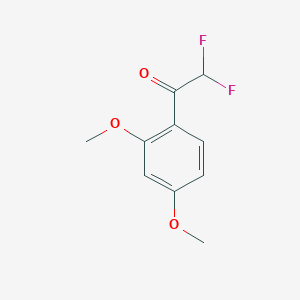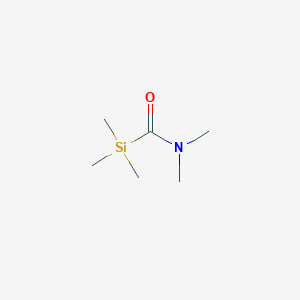![molecular formula C10H11NO2 B12093879 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid](/img/structure/B12093879.png)
2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid is an organic compound characterized by a cyclopropyl group attached to a pyridine ring, with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid typically involves the cyclopropanation of a pyridine derivative followed by the introduction of the acetic acid group. One common method includes the reaction of 3-bromopyridine with cyclopropylmagnesium bromide to form the cyclopropylpyridine intermediate. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-3-yl)acetic acid: Shares the pyridine and acetic acid moieties but lacks the cyclopropyl group.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: Contains an imidazo ring fused to the pyridine ring, offering different biological activities.
Uniqueness: 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-(1-pyridin-3-ylcyclopropyl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c12-9(13)6-10(3-4-10)8-2-1-5-11-7-8/h1-2,5,7H,3-4,6H2,(H,12,13) |
InChI-Schlüssel |
QXBRTRRONYYGBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC(=O)O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)
![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)





![Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B12093843.png)


![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12093854.png)


